molecular formula C7H9Cl4NO2 B167622 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide CAS No. 1724-30-7

2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide

Cat. No. B167622
CAS RN: 1724-30-7
M. Wt: 281 g/mol
InChI Key: RVKIWQKIIQDAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide (also known as TCC) is a chemical compound that has gained attention due to its potential applications in scientific research. TCC is a white crystalline solid that is soluble in water and has a molecular formula of C7H8Cl4NO2. This compound is synthesized through a multi-step process and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of TCC is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. TCC has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is an enzyme involved in bacterial fatty acid synthesis. Additionally, TCC has been found to inhibit the activity of squalene epoxidase, which is an enzyme involved in fungal cell membrane synthesis.

Biochemical And Physiological Effects

TCC has been found to have various biochemical and physiological effects. In addition to its bacteriostatic and antifungal properties, TCC has been found to have anti-inflammatory effects. TCC has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, TCC has been found to have antioxidant properties and can scavenge free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TCC in lab experiments is its ability to inhibit bacterial and fungal growth. This makes TCC a useful tool for studying the effects of bacteria and fungi on various biological processes. Additionally, TCC has been found to have low toxicity and is relatively stable under normal laboratory conditions. However, one of the limitations of using TCC is its limited solubility in organic solvents. This can make it difficult to use in certain experiments, particularly those that require the use of organic solvents.

Future Directions

There are several future directions for research on TCC. One area of interest is the development of TCC derivatives that have improved solubility and potency. Additionally, there is interest in studying the effects of TCC on other biological processes, such as cell signaling pathways and gene expression. Finally, there is interest in studying the potential use of TCC as a therapeutic agent for various diseases, such as bacterial and fungal infections and inflammation.
In conclusion, TCC is a chemical compound that has gained attention for its potential applications in scientific research. TCC is synthesized through a multi-step process and has been found to have various biochemical and physiological effects. TCC has been used as a bacteriostatic and antifungal agent and has been found to modulate the activity of calcium channels in neurons. TCC has several advantages for lab experiments, including its ability to inhibit bacterial and fungal growth and its low toxicity. However, TCC also has limitations, such as its limited solubility in organic solvents. Future research on TCC will focus on the development of TCC derivatives, studying the effects of TCC on other biological processes, and exploring the potential use of TCC as a therapeutic agent.

Synthesis Methods

The synthesis of TCC involves a multi-step process that starts with the reaction of cyclohexanone with chlorine gas to form 2,2,6,6-tetrachlorocyclohexanone. This intermediate is then reacted with hydroxylamine hydrochloride to form 2,2,6,6-tetrachloro-1-hydroxycyclohexanone. Finally, the carboxamide group is introduced through the reaction of the hydroxycyclohexanone with ammonium carbonate to yield TCC.

Scientific Research Applications

TCC has been found to have various applications in scientific research. One of the main uses of TCC is as a bacteriostatic agent. TCC has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, TCC has been found to have antifungal properties and can inhibit the growth of certain fungi, such as Candida albicans. TCC has also been used in the study of ion channels and has been found to modulate the activity of calcium channels in neurons.

properties

IUPAC Name

2,2,6,6-tetrachloro-1-hydroxycyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl4NO2/c8-5(9)2-1-3-6(10,11)7(5,14)4(12)13/h14H,1-3H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKIWQKIIQDAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)(Cl)Cl)(C(=O)N)O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169276
Record name 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide
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Molecular Weight

281.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide

CAS RN

1724-30-7
Record name 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide
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Record name 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide
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